molecular formula C21H15NO3 B13134171 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid CAS No. 105555-32-6

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

Katalognummer: B13134171
CAS-Nummer: 105555-32-6
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: YTHUXOLKUXQMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene core, which is a polycyclic aromatic hydrocarbon. The compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid typically involves the reaction of 9H-fluorene-9-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fluorene core and amide linkage make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

105555-32-6

Molekularformel

C21H15NO3

Molekulargewicht

329.3 g/mol

IUPAC-Name

2-(9H-fluorene-9-carbonylamino)benzoic acid

InChI

InChI=1S/C21H15NO3/c23-20(22-18-12-6-5-11-17(18)21(24)25)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,22,23)(H,24,25)

InChI-Schlüssel

YTHUXOLKUXQMRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.